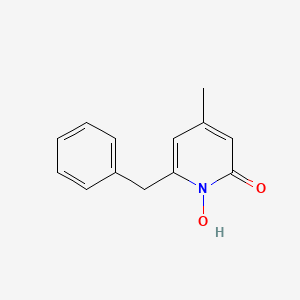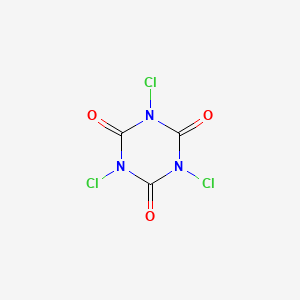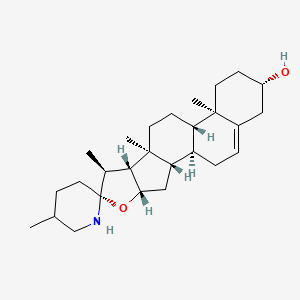
Solasodin
Übersicht
Beschreibung
Solasodine is an oxaspiro compound and steroid alkaloid sapogenin with formula C27H43NO2 found in the Solanum (nightshade) family . It is used as a precursor in the synthesis of complex steroidal compounds such as contraceptive pills . It has a role as a plant metabolite, a teratogenic agent, a diuretic, an antifungal agent, a cardiotonic drug, an immunomodulator, an antipyretic, an apoptosis inducer, an antioxidant, an antiinfective agent, an anticonvulsant, a central nervous system depressant and an antispermatogenic agent .
Synthesis Analysis
An efficient synthesis of the steroidal alkaloids solasodine starting from easily available diosgenin and tigogenin in five or six steps (overall yield 25%) is described . A two-step synthesis of solasodine pivalate from diosgenin pivalate is also described .Molecular Structure Analysis
The molecular formula of Solasodine is C27H43NO2 . The molecular weight is 413.6 g/mol . The InChI is 1S/C27H43NO2/c1-16-7-12-27 (28-15-16)17 (2)24-23 (30-27)14-22-20-6-5-18-13-19 (29)8-10-25 (18,3)21 (20)9-11-26 (22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-/m1/s1 .Chemical Reactions Analysis
Phytochemical analysis and simultaneous quantification of solasodine and diosgenin content in different parts of Solanum xanthocarpum Schrad. & Wendl. by a validated high-performance thin-layer chromatography method . A detailed study of a method for solasodine analysis has been carried out and the suitability of chemical analysis for solasodine determination in plant material evaluated .Physical And Chemical Properties Analysis
The molecular formula of Solasodine is C27H43NO2 . The molecular weight is 413.64 . The CAS No. is 126-17-0 .Wissenschaftliche Forschungsanwendungen
Extraktion und Analyse
Solasodin ist ein wichtiger bioaktiver Inhaltsstoff in Solanum nigrum L. mit starken pharmakologischen Eigenschaften . Eine Studie zielte darauf ab, eine schnelle und effektive Methode zur Extraktion von this compound aus Solanum nigrum L. durch mikrowellen-gestützte wässrige Zweiphasenextraktion (MAATPE) zu entwickeln. Die Extraktionsausbeute des Alkaloids, das mit dieser Methode gewonnen wurde, war deutlich höher als bei der mikrowellen-gestützten Extraktion (MAE) und der ultraschall-gestützten Extraktion (UAE) .
Anti-Mikrobielle Eigenschaften
This compound hat sich als antimikrobiell erwiesen . Eine Moleküldocking- und Simulationsanalyse zeigte die Inhibitionsmechanismen von this compound gegenüber dem Arginin-spezifischen Gingipain-RgpB-Protein .
Produktion von Steroidhormonen
This compound wird durch chemische oder mikrobielle Hydrolyse von Solamargin gewonnen . Es ist ein möglicher Baustein, der als Ersatz für Diosgenin bei der semisyntetischen Produktion von Steroidhormonen in Pharmazeutika eingesetzt werden kann .
Herstellung von Kortikosteroiden und anabolen Steroiden
This compound wird in der Steroidarzneimittelindustrie als Hormonvorläufer zur Herstellung von Kortikosteroiden und anabolen Steroiden eingesetzt .
Produktion von Antifertilitätsmitteln
This compound wird auch bei der Produktion von Antifertilitätsmitteln verwendet .
Medizinische Eigenschaften
This compound, das aus Solanum-Pflanzen isoliert wurde, nutzt seine medizinischen Eigenschaften wie Antikonvulsivum, ZNS-Depressivum, Antioxidans, Zytotoxin, Antinozizeptivum, Entzündungshemmend, Hepatoprotektivum, Immunmodulator, Antiatherosklerotikum, antimikrobiell und Anti-Fettleibigkeitsaktivität usw. .
Wirkmechanismus
Target of Action
Solasodine, a steroidal alkaloid, primarily targets cancer cells . It has been found to inhibit human colorectal cancer cells by targeting the AKT/GSK-3β/β-catenin axis . It also interacts with the TRPV1 receptor, IL-6, and TNF-α structures .
Mode of Action
Solasodine interacts with its targets, leading to various changes in the cells. It inhibits the Cox-2/Akt/GSK3β signaling pathway in pancreatic cancer cells, leading to increased expression of cyt-C, caspase-9, caspase-3, and Bax and decreased expression of Bcl-2 in a dose-dependent manner . It also induces apoptosis in tumor cells .
Biochemical Pathways
Solasodine affects several biochemical pathways. It inhibits the Cox-2/Akt/GSK3β signaling pathway, leading to increased expression of cyt-C, caspase-9, caspase-3, and Bax and decreased expression of Bcl-2 . This results in the induction of apoptosis in cancer cells .
Pharmacokinetics
The pharmacokinetics of solasodine have been studied in mice. The absolute bioavailability was found to be only 1.28% . This low bioavailability might be due to the poor absorption of solasodine in the gastrointestinal tract or its extensive metabolism in the liver .
Result of Action
The action of solasodine results in various molecular and cellular effects. It has been found to have significant antitumor properties, such as a strong inhibitory effect on cancer cell growth . It induces apoptosis in tumor cells, which can occur via different molecular pathways . It also reduces the expression of genes encoding the antiapoptotic proteins Bcl-2 and surviving, and regulates the expression of microRNA-21 .
Action Environment
The action of solasodine can be influenced by various environmental factors. For instance, the presence of certain alcohols and salts can enhance the extraction performance of solasodine . .
Zukünftige Richtungen
Solasodine has shown potential therapeutic value in various cancer cell lines, but advanced pharmacokinetic and clinical experiments are required to develop more selective and safe drugs for cancer treatment . Two bioactive constituents (Solasodine and Ursolic acid) were evaluated for their safety and efficacy against MAP protein (Dephospho-Coenzyme A kinase (DPCK) by utilizing in vitro assays and different tools of in silico biology .
Biochemische Analyse
Biochemical Properties
Solasodine interacts with several enzymes and proteins. For instance, it has been shown to exhibit binding affinities on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 28 and 6 µM, respectively . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
Solasodine has significant effects on various types of cells and cellular processes. It has been reported to inhibit cell proliferation, induce cell cycle arrest, and trigger apoptosis . It also suppresses epithelial-mesenchymal transition and tumor metastasis, reverses drug resistance, and enhances the efficacy of radiotherapy and targeted therapy .
Molecular Mechanism
At the molecular level, solasodine exerts its effects through various mechanisms. It has been found to interact with key targets involved in menopausal syndrome: TNF Alpha, Caspase-3 (CASP-3), Catalase (CAT), and Estrogen Receptor (ER) . These interactions suggest a potential therapeutic effect of solasodine on menopausal syndrome through multi-targeted modulation .
Temporal Effects in Laboratory Settings
Over time, solasodine has been observed to have certain effects in laboratory settings. For instance, it has been shown that solasodine is highly effluxed, suggesting a change in its effects over time
Dosage Effects in Animal Models
In animal models, the effects of solasodine vary with different dosages. For instance, it has been reported that solasodine has a concentration-dependent therapeutic effect on ovalbumin-induced allergic asthma
Metabolic Pathways
Solasodine is involved in several metabolic pathways. It is a secondary metabolite made of a nitrogen-containing steroidal skeleton linked to a polysaccharide
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Solasodine involves the conversion of diosgenin to Solasodine through a series of chemical reactions.", "Starting Materials": [ "Diosgenin", "Hydrogen peroxide", "Sodium hydroxide", "Acetic anhydride", "Methanol", "Chloroform", "Acetic acid", "Sulfuric acid", "Sodium bicarbonate", "Ethanol" ], "Reaction": [ "Step 1: Diosgenin is first oxidized to 3β-hydroxy-5α-spirostan-6-one using hydrogen peroxide and sodium hydroxide.", "Step 2: The resulting compound from step 1 is then acetylated using acetic anhydride and methanol to form 3β-acetoxy-5α-spirostan-6-one.", "Step 3: The compound from step 2 is then treated with chloroform and acetic acid to form 3β-acetoxy-5α-spirostan-6-one acetate.", "Step 4: The compound from step 3 is then treated with sulfuric acid to form Solasodine.", "Step 5: Solasodine is then purified using sodium bicarbonate and ethanol." ] } | |
CAS-Nummer |
126-17-0 |
Molekularformel |
C27H43NO2 |
Molekulargewicht |
413.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H43NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h5,16-17,19-24,28-29H,6-15H2,1-4H3/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27+/m1/s1 |
InChI-Schlüssel |
KWVISVAMQJWJSZ-MEPOCMDBSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1 |
Aussehen |
Solid powder |
Color/Form |
HEXAGONAL PLATES FROM METHANOL OR BY SUBLIMATION IN HIGH VACUUM |
melting_point |
200-202 °C |
Andere CAS-Nummern |
126-17-0 |
Physikalische Beschreibung |
Solid; [Merck Index] |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
FREELY SOL IN BENZENE, PYRIDINE, AND CHLOROFORM; MODERATELY SOL IN ALC, METHANOL, AND ACETONE; SLIGHTLY SOL IN WATER; PRACTICALLY INSOL IN ETHER SOL IN DIOXANE |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
solasodine solasodine citrate, (3alpha,22alpha,25R)-isomer solasodine, (3beta,22beta,25S)-isomer tomatidenol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of solasodine?
A1: Solasodine has the molecular formula C27H43NO2 and a molecular weight of 413.63 g/mol. []
Q2: What is the typical extraction process for solasodine?
A3: Solasodine extraction generally involves drying and grinding the plant material, followed by degreasing and extraction with solvents like ethanol. [] The extract undergoes acid hydrolysis to obtain crude solasodine, which can be further purified via column chromatography. [, ]
Q3: What is the primary mechanism of action for solasodine's anticancer activity?
A4: Research suggests that solasodine exerts anticancer activity by inducing apoptosis in cancer cells. [] It achieves this by inhibiting the AKT/GSK3β/β-catenin signaling pathway. [] Furthermore, solasodine disrupts mitochondrial membrane potential and impacts autophagy. []
Q4: Does solasodine demonstrate selectivity towards specific cancer cell lines?
A5: Studies show that solasodine exhibits varied cytotoxicity across different cancer cell lines. For instance, human prostate cancer (PC3) and human squamous cell carcinoma (KB) cells were found to be more sensitive to solasodine compared to human colon adenocarcinoma (HT-29) and human breast adenocarcinoma (MCF-7) cell lines. []
Q5: How does solasodine contribute to the anticonvulsant properties of Solanum sisymbriifolium?
A6: Solasodine significantly delays the latency of hind limb tonic extension in picrotoxin-induced convulsions in mice. [] It also reduces the duration of hind limb tonic extension in a dose-dependent manner in the maximal electroshock test in rats. [] These findings indicate that solasodine contributes to the anticonvulsant activity of S. sisymbriifolium.
Q6: What role does solasodine play in mitigating metabolic syndrome?
A7: Studies demonstrate that solasodine can ameliorate high-fructose diet-induced metabolic syndrome in rats. [, ] It positively influences parameters like body weight, blood pressure, blood glucose and insulin levels, and blood lipid profiles. [, ] Solasodine's antioxidant properties, including its ability to reduce lipid peroxidation and modulate adipokine levels, are thought to contribute to these effects. []
Q7: Does solasodine affect male reproductive function?
A8: In a study on dogs, chronic solasodine administration (20mg/kg every other day for 30 days) induced testicular lesions, leading to severe impairment of spermatogenic elements. [] The observed reduction in testicular sialic acid content and Leydig cell nuclei suggests an antiandrogenic effect. []
Q8: Can plant tissue culture be used for solasodine production?
A9: Yes, plant tissue culture has been explored as a potential method for solasodine production. [, ] Callus cultures of various Solanum species, including S. surattense and S. laciniatum, have demonstrated the ability to produce solasodine. [, ]
Q9: What factors influence solasodine production in plant tissue culture?
A10: Factors like the plant species, explant source, culture medium composition (including growth regulators like auxins and cytokinins), and elicitor treatments (e.g., NaCl, pectin, salicylic acid, yeast extract) can significantly affect solasodine production in plant cell cultures. [, , , ]
Q10: What challenges are associated with analyzing solasodine levels?
A11: Accurate solasodine analysis can be challenging due to factors like solasodine loss during drying at high temperatures, incomplete extraction from plant material, and the temperamental nature of the colorimetric determination methods. []
Q11: What methods are considered reliable for solasodine analysis?
A12: High-performance liquid chromatography (HPLC) coupled with pre-chromatographic derivatization techniques is considered a reliable method for solasodine quantification. [, ] Accurate analysis requires finely ground samples, appropriate solvent selection, and validation of the chosen method. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



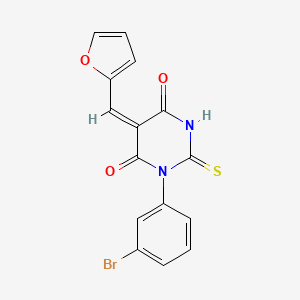
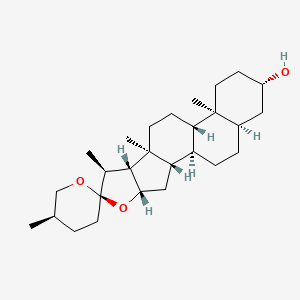
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)
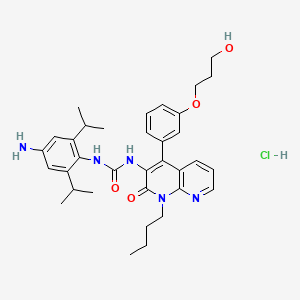

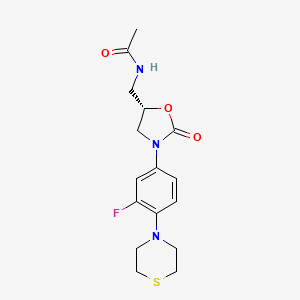
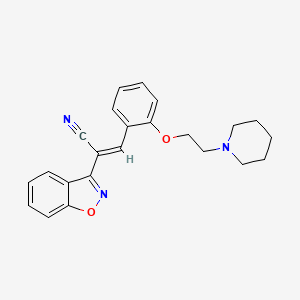

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)
